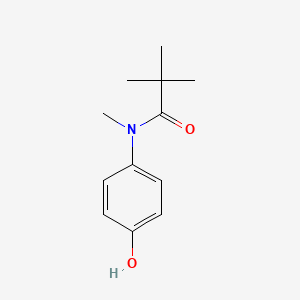

N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide

Descripción

N-(4-Hydroxyphenyl)-N,2,2-trimethylpropanamide is a branched amide featuring a 4-hydroxyphenyl group attached to the nitrogen atom, along with a methyl group and two additional methyl substituents on the second carbon of the propanamide backbone.

Propiedades

IUPAC Name |

N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)11(15)13(4)9-5-7-10(14)8-6-9/h5-8,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSJOQDMFAIKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide typically involves the reaction of 4-hydroxybenzaldehyde with 2,2-dimethylpropanamide under specific conditions. One common method includes the use of a palladium-catalyzed reductive carbonylation process. This method involves the use of a palladium (II) catalyst in the presence of a suitable ligand and solvent, such as dilute acetic acid, to achieve high selectivity and yield .

Industrial Production Methods

Industrial production of N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide often employs multi-step procedures that ensure high purity and yield. These methods may include the use of advanced catalytic systems and optimized reaction conditions to minimize by-products and enhance efficiency .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinones, amines, ethers, and esters, depending on the specific reaction and conditions employed .

Aplicaciones Científicas De Investigación

Analgesic and Anti-inflammatory Properties

N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide has been investigated for its analgesic and anti-inflammatory effects. Compounds derived from N-(4-hydroxyphenyl)acetamide exhibit significant therapeutic activities. For instance, esters of this compound have demonstrated anti-inflammatory and analgesic properties in various formulations suitable for oral and rectal administration . These compounds can be formulated into different dosage forms such as tablets, capsules, and suppositories, making them versatile in clinical settings.

Hepatotoxicity Reduction

Research indicates that certain analogs of N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide may possess non-hepatotoxic characteristics compared to traditional analgesics like acetaminophen (paracetamol). These analogs maintain their analgesic efficacy while minimizing liver toxicity risks associated with overdose . This property is particularly relevant in addressing the ongoing opioid crisis by providing non-narcotic alternatives for pain management.

Anticancer Activity

Recent studies have also explored the anticancer potential of structurally modified derivatives of N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide. Some compounds have shown promising cytotoxic effects against glioblastoma cells at low micromolar concentrations . This suggests a potential application in cancer therapeutics, particularly for central nervous system tumors.

Pain Management Studies

Clinical trials have demonstrated the efficacy of N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide analogs in managing moderate to severe pain without the hepatotoxic risks associated with traditional analgesics . These studies highlight the compound's potential as a safer alternative in pain therapy.

Cancer Research

In vitro studies on glioblastoma cells have shown that certain derivatives of N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide can penetrate the blood-brain barrier effectively and exert cytotoxic effects on cancer cells . This opens avenues for further research into its application as an anti-cancer agent.

Mecanismo De Acción

The mechanism of action of N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s ability to induce apoptosis in cancer cells is one example of its mechanism of action, which involves the activation of apoptotic pathways and inhibition of cell proliferation .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2.1. Structural Analogues and Substituent Effects

Key Observations:

- Branching Effects : The methyl groups on C2 in the target compound likely increase steric hindrance, reducing reactivity compared to linear analogs like N-(4-Hydroxyphenyl)propanamide. This could impact its interaction with biological targets or crystallization behavior .

- Such groups are common in antioxidants and polymer modifiers .

- Bioactivity : While the target compound lacks reported bioactivity, analogs like N-(4-Hydroxyphenyl)maleimide (IC50 = 12.9 μM) demonstrate the significance of hydroxyphenyl groups in enzyme inhibition .

2.3. Physicochemical Properties

- Solubility: The 4-hydroxyphenyl group increases water solubility compared to non-polar analogs (e.g., N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide) but may be reduced by methyl branching .

- Thermal Stability : Branched amides like N,2,2-trimethylpropanamide () typically exhibit higher melting points due to crystalline packing, a trait likely shared by the target compound .

Actividad Biológica

N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₇NO₂

- CAS Number : 1038215-86-9

- Functional Groups : Contains a hydroxyl group (-OH) attached to a phenyl ring, which is known to enhance biological activity through various mechanisms.

Anticancer Properties

Research indicates that compounds containing the 4-hydroxyphenyl moiety exhibit notable anticancer activity. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell proliferation and survival. Studies have shown that similar compounds can inhibit the growth of glioblastoma cells at low micromolar concentrations .

- Case Study : A study involving derivatives of 4-hydroxyphenyl showed that modifications to the compound structure could enhance its cytotoxic effects against tumor cells, suggesting that N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide may also possess similar properties .

Antimicrobial Activity

The antimicrobial potential of N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide has been explored in various studies:

- Antifungal Activity : A derivative featuring the 4-hydroxyphenyl group was tested against drug-resistant fungal pathogens. While some derivatives showed weak activity against certain bacterial strains, others demonstrated no significant antimicrobial effects .

- Table 1: Antimicrobial Activity of Derivatives

| Compound | Activity Against S. aureus | Activity Against E. faecalis | Activity Against Candida |

|---|---|---|---|

| Compound 2 | Weak (MIC > 64 µg/mL) | Weak (MIC > 64 µg/mL) | No activity |

| Compound 4 | No activity | No activity | No activity |

- Inhibition of Enzymatic Pathways : Compounds similar to N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide have been shown to inhibit cyclooxygenase (COX) and lipoxygenase pathways, which are crucial in inflammatory responses . This suggests potential anti-inflammatory properties alongside its antimicrobial and anticancer activities.

- Cellular Interaction : The phenolic hydroxyl group facilitates hydrogen bonding and interaction with various biological targets, enhancing the compound's efficacy in modulating cellular functions .

Research Findings

Several studies have highlighted the significance of structural modifications in enhancing the biological efficacy of compounds related to N-(4-hydroxyphenyl)-N,2,2-trimethylpropanamide:

- Study on Structural Modifications : Modifying the carbonyl group or introducing additional aromatic rings has been shown to significantly impact the anticancer activity and solubility of related compounds. These modifications can lead to better penetration across biological membranes and improved therapeutic outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.